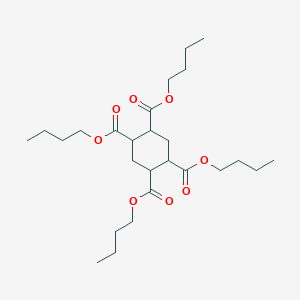

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate is an organic compound with the molecular formula C22H36O8 It is a derivative of cyclohexane, where four carboxylate groups are attached to the 1, 2, 4, and 5 positions of the cyclohexane ring, and each carboxylate group is esterified with a butyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate typically involves the esterification of cyclohexane-1,2,4,5-tetracarboxylic acid with butanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to drive the esterification to completion and removing the water formed during the reaction to shift the equilibrium towards the ester product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Continuous processes may be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of more efficient catalysts and optimized reaction conditions can further enhance the industrial production process .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate can undergo various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.

Reduction: The carboxylate groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the butyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Acidic hydrolysis typically involves using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Reduction: Lithium aluminum hydride is a common reducing agent for converting esters to alcohols.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Hydrolysis: Cyclohexane-1,2,4,5-tetracarboxylic acid.

Reduction: Tetrabutyl cyclohexane-1,2,4,5-tetraol.

Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate has several applications in scientific research:

Materials Science: It can be used as a building block for the synthesis of polymers and other advanced materials.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: Its derivatives can be used in the study of enzyme interactions and metabolic pathways.

Industrial Applications: It can be used in the production of plasticizers, coatings, and adhesives

Mécanisme D'action

The mechanism of action of tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological studies, its derivatives may interact with enzymes or other biological molecules, influencing metabolic pathways and biochemical processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Cyclohexane-1,2,4,5-tetracarboxylic acid: The parent compound of tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate.

Tetramethyl cyclohexane-1,2,4,5-tetracarboxylate: A similar ester with methyl groups instead of butyl groups.

Cyclohexane-1,2,3,4-tetracarboxylate: A structural isomer with carboxylate groups at different positions on the cyclohexane ring

Uniqueness

This compound is unique due to its specific ester groups, which impart distinct physical and chemical properties. The butyl groups increase the compound’s hydrophobicity and influence its solubility and reactivity compared to its methyl or ethyl analogs .

Activité Biologique

Tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate (TBCHT) is a tetracarboxylic acid derivative that has garnered attention due to its potential biological activities. This article explores the biological activity of TBCHT, including its antimicrobial properties, potential applications in pharmaceuticals, and its role in various biochemical pathways.

Chemical Structure and Properties

TBCHT is characterized by its tetrabutyl groups and four carboxylic acid functional groups attached to a cyclohexane ring. The chemical formula is C18H34O8, and it can be represented as follows:

This structure contributes to its solubility and reactivity in biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of TBCHT. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating significant inhibitory effects. For instance, the compound showed effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of TBCHT

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that TBCHT could be a candidate for developing new antimicrobial agents.

Biochemical Pathways

TBCHT is involved in several biochemical pathways, particularly those related to fatty acid metabolism and energy production. Its structural similarity to naturally occurring fatty acids allows it to interact with enzymes involved in lipid metabolism.

Case Study: Metabolic Pathway Involvement

In a study examining the degradation of cyclohexane carboxylic acids by anaerobic bacteria, TBCHT was identified as a substrate that could be metabolized via specific enzymatic pathways. The key enzymes involved include:

- Succinyl-CoA:TBCHT CoA transferase

- TBCHT dehydrogenase

- Cyclohex-1,5-diene-1-carboxyl-CoA dehydrogenase

These enzymes facilitate the conversion of TBCHT into usable energy forms for microbial growth, indicating its potential as a carbon source in anaerobic environments .

Applications in Pharmaceuticals

Given its biological activity and structural properties, TBCHT has potential applications in pharmaceuticals. Its ability to modulate microbial growth suggests it could be useful in developing treatments for infections caused by resistant bacterial strains.

Potential Uses:

- Antimicrobial Agents: Development of new antibiotics.

- Bioremediation: Use in microbial degradation processes for environmental cleanup.

- Pharmaceutical Intermediates: Synthesis of complex organic molecules.

Propriétés

Numéro CAS |

650622-19-8 |

|---|---|

Formule moléculaire |

C26H44O8 |

Poids moléculaire |

484.6 g/mol |

Nom IUPAC |

tetrabutyl cyclohexane-1,2,4,5-tetracarboxylate |

InChI |

InChI=1S/C26H44O8/c1-5-9-13-31-23(27)19-17-21(25(29)33-15-11-7-3)22(26(30)34-16-12-8-4)18-20(19)24(28)32-14-10-6-2/h19-22H,5-18H2,1-4H3 |

Clé InChI |

LHBROFUOKBLKCT-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC(=O)C1CC(C(CC1C(=O)OCCCC)C(=O)OCCCC)C(=O)OCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.